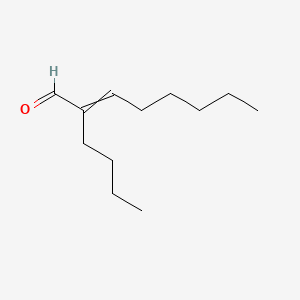

2-Butyloct-2-enal

Descripción

Nomenclature and Isomeric Forms of 2-Butyloct-2-enal (B227514)

This compound is an organic compound with the molecular formula C₁₂H₂₂O. foodb.ca Its systematic IUPAC name is this compound. The presence of a carbon-carbon double bond at the α,β-position relative to the aldehyde group gives rise to geometric isomerism, resulting in two stereoisomers: (E)-2-butyloct-2-enal and (Z)-2-butyloct-2-enal. nih.govnih.gov These isomers, while sharing the same molecular formula and connectivity, differ in the spatial arrangement of their substituents around the double bond.

The compound is also known by several synonyms, including 2-hexylidenehexanal. thegoodscentscompany.com The CAS registry number for the mixture of isomers is 13019-16-4, while the specific CAS numbers for the (E) and (Z) isomers are 64935-38-2 and 99915-14-7, respectively. nih.govnih.gov

Table 1: Chemical Identification of this compound

| Identifier | (E)-2-Butyloct-2-enal | (Z)-2-Butyloct-2-enal |

|---|---|---|

| IUPAC Name | (E)-2-butyloct-2-enal | (Z)-2-butyloct-2-enal |

| Molecular Formula | C₁₂H₂₂O | C₁₂H₂₂O |

| Molecular Weight | 182.31 g/mol | 182.31 g/mol |

| CAS Number | 64935-38-2 | 99915-14-7 |

Natural Occurrence and Formation Pathways in Chemical Systems

This compound is a well-documented product of lipid oxidation, a complex process involving the degradation of lipids that can lead to the development of off-flavors and aromas in food. nih.govresearchgate.net The primary formation pathway for this compound is the aldol (B89426) condensation of hexanal (B45976). Hexanal itself is a common secondary product of the oxidation of polyunsaturated fatty acids, such as linoleic acid. researchgate.net

The aldol condensation reaction involves the self-condensation of two hexanal molecules. This reaction can be catalyzed by various factors, including the presence of amino compounds like phosphatidylethanolamine (B1630911) (PE). The mechanism proceeds through the formation of an enolate from one hexanal molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second hexanal molecule. Subsequent dehydration of the resulting aldol addition product yields this compound. This process is particularly relevant during the thermal processing of foods containing lipids.

This compound has been identified as a volatile compound in a variety of food products, contributing to their characteristic aromas. Its presence has been reported in cured and uncured pork, where it is formed as a result of lipid oxidation during processing and storage. thegoodscentscompany.com The compound is also found in tea leaves, particularly in Longjing tea, where its formation from hexanal can occur upon storage at elevated temperatures. thegoodscentscompany.comnih.gov Additionally, this compound has been detected in heated wheat flour. thegoodscentscompany.com The E-form of the compound has also been identified in the essential oils of certain plants, including Acorus calamus (sweet flag) and Lactuca sativa (lettuce). thegoodscentscompany.com

Table 2: Natural Occurrence of this compound

| Matrix | Finding |

|---|---|

| Cured and Uncured Pork | Identified as a volatile compound contributing to aroma. thegoodscentscompany.com |

| Tea Leaf (Longjing) | Formed from hexanal during storage, impacting the tea's aroma profile. thegoodscentscompany.comnih.gov |

| Heated Wheat Flour | Detected as a volatile component. thegoodscentscompany.com |

| Acorus calamus (Sweet Flag) | The (E)-isomer is found in its essential oil. thegoodscentscompany.com |

| Lactuca sativa (Lettuce) | The (E)-isomer is present in its essential oil. thegoodscentscompany.com |

Beyond its role in food chemistry, this compound has been recognized as a volatile organic compound (VOC) with significance in chemical ecology. The (E)-isomer has been identified as a pheromone component isolated from the glands of the insects Amblypelta nitida and Oecophylla longinoda. thegoodscentscompany.com More recently, research has identified this compound as an odorant in the whole-body scent of the zebra finch (Taeniopygia guttata), suggesting its involvement in avian chemical communication. nih.gov Although the precise function in this context is still under investigation, the presence of this compound highlights its potential role in signaling among birds.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H22O |

|---|---|

Peso molecular |

182.3 g/mol |

Nombre IUPAC |

2-butyloct-2-enal |

InChI |

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3 |

Clave InChI |

LYGMPIZYNJGJKP-UHFFFAOYSA-N |

SMILES |

CCCCCC=C(CCCC)C=O |

SMILES canónico |

CCCCCC=C(CCCC)C=O |

Sinónimos |

2-butyl-2-octenal |

Origen del producto |

United States |

Chemical Reactivity and Transformation Pathways of 2 Butyloct 2 Enal

Degradation and Reaction Mechanisms in Complex Chemical Environments

Pathways for Methyl Ketone Formation from 2-Butyloct-2-enal (B227514)

This compound serves as a precursor in the formation of methyl ketones, with hexan-2-one being a primary product identified in various studies mdpi.combenchchem.com. This transformation is notably facilitated by the presence of specific amino compounds, such as phosphatidylethanolamine (B1630911) (PE) and gamma-aminobutyric acid (GABA) mdpi.combenchchem.com. Research indicates that this compound reacts with these amino compounds, leading to the generation of hexan-2-one mdpi.combenchchem.com. The proposed mechanism involves the initial formation of Schiff base intermediates, resulting from the reaction between the aldehyde group of this compound and the primary amine groups of the additives. These Schiff base intermediates are then thought to undergo further reactions, potentially including intramolecular aldol (B89426) condensation, to yield the methyl ketone product mdpi.com. Studies comparing the reactivity of hexanal (B45976) with this compound have shown that the latter is a more effective substrate for methyl ketone formation in the presence of these amino compounds mdpi.com.

Influence of Chemical Additives on Reactivity and Product Profiles

The chemical reactivity of this compound and its subsequent transformation pathways are significantly modulated by the presence of specific chemical additives, particularly amino compounds mdpi.combenchchem.com. Phosphatidylethanolamine (PE) and gamma-aminobutyric acid (GABA) have been identified as key additives influencing the formation of methyl ketones from this compound mdpi.combenchchem.com. Experimental findings highlight that PE acts as a highly effective promoter for the formation of hexan-2-one from this compound, exhibiting a "High" catalytic influence in this conversion benchchem.com. Conversely, GABA demonstrates a lower efficiency in promoting hexan-2-one formation from this compound, with a reported "Low" catalytic influence benchchem.com. It has also been observed that while PE efficiently catalyzes the conversion of this compound to hexan-2-one, it concurrently promotes other reactions that result in the formation of hexanal mdpi.com. The mechanism by which these amino compounds exert their influence is understood to involve the catalysis of reactions via intermediary Schiff bases, which then undergo subsequent transformations mdpi.com.

Comparative Analysis of Additive Influence on Methyl Ketone Formation

| Reactant | Additive | Primary Methyl Ketone Product | Relative Formation Efficiency | Observed Side Products/Notes |

| This compound | Phosphatidylethanolamine (PE) | Hexan-2-one | High | PE also promotes the formation of hexanal. |

| This compound | Gamma-aminobutyric acid (GABA) | Hexan-2-one | Low | Lower efficiency compared to PE. |

| Hexanal | PE or GABA | Hexan-2-one | Low (Indirect) | Hexanal itself is a less direct precursor; conversion via aldol products is observed. |

Mentioned Compounds

this compound

Hexan-2-one

Hexanal

Phosphatidylethanolamine (PE)

Gamma-aminobutyric acid (GABA)

Advanced Analytical and Spectroscopic Characterization of 2 Butyloct 2 Enal

High-Resolution Spectroscopic Analysis

Spectroscopic techniques provide detailed molecular structural information, complementing chromatographic data.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, is crucial for confirming the structural integrity of 2-Butyloct-2-enal (B227514) and for assigning specific atoms within the molecule.

¹H NMR: Key signals include the aldehyde proton (CHO) typically appearing as a doublet around δ 9.48 ppm with a coupling constant of J = 7.8 Hz. The vinylic proton (CH=CH) resonates as a complex multiplet, such as a doublet of triplets (dt) around δ 6.85 ppm with coupling constants of J = 15.6 and 6.9 Hz, indicative of the E-isomer configuration. Protons on the alkyl chains, particularly those adjacent to the double bond or the aldehyde group, also show characteristic shifts and coupling patterns. benchchem.com

¹³C NMR: The spectrum reveals characteristic signals for the α,β-unsaturated carbonyl system. The aldehyde carbon (CHO) typically appears around δ 194.2 ppm, the carbonyl carbon of the double bond (C=O) at approximately δ 153.1 ppm, and the vinylic carbon (CH=CH) at around δ 122.4 ppm. benchchem.com Small differences in NMR data may be observed between the E and Z diastereomers. imreblank.ch

Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Coupling Constant (Hz) | Reference |

| ¹H | 9.48 | d, CHO | 7.8 | benchchem.com |

| ¹H | 6.85 | dt, CH=CH | 15.6, 6.9 | benchchem.com |

| ¹H | 2.20–2.35 | m, CH₂ | - | benchchem.com |

| ¹³C | 194.2 | CHO | - | benchchem.com |

| ¹³C | 153.1 | C=O | - | benchchem.com |

| ¹³C | 122.4 | CH=CH | - | benchchem.com |

Mass spectrometry provides critical information about the molecular weight and fragmentation pathways of this compound. As discussed in section 4.1.2, the molecular weight is 182.3 g/mol . benchchem.comnih.gov While specific fragmentation pathways for this compound are not exhaustively detailed in the provided snippets, general fragmentation principles for aldehydes apply. These include the molecular ion peak, α-cleavage (loss of H• or R• from the carbonyl group), β-cleavage, and potential McLafferty rearrangements if structural features permit. miamioh.edu

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H or ¹³C), can be invaluable for elucidating fragmentation mechanisms and confirming the origin of specific fragments. By analyzing the mass shifts of these labeled fragments, researchers can definitively assign structural components and reaction pathways. Although specific isotopic labeling studies for this compound were not detailed in the search results, this remains a powerful tool in advanced structural elucidation.

Method Development for Complex Mixture Analysis of this compound

The accurate identification and quantification of this compound within complex matrices, such as environmental samples, biological fluids, or formulated products, necessitates the development and rigorous optimization of robust analytical methodologies. Complex mixtures often present significant challenges, including the presence of interfering compounds with similar physicochemical properties, matrix effects that can suppress or enhance analyte signals, and the potential for analyte degradation or adsorption during sample preparation and analysis. Consequently, method development focuses on achieving high selectivity, sensitivity, accuracy, and precision.

Chromatographic Separation Strategies

Chromatographic techniques are fundamental for resolving this compound from other components in a mixture. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options, each with specific considerations for method development.

Gas Chromatography (GC)

Given its molecular weight and structure, this compound is generally amenable to GC analysis. Method development typically involves optimizing column selection, temperature programming, and injector parameters. Capillary columns with non-polar or mid-polar stationary phases, such as those based on phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), are commonly employed to achieve effective separation of aliphatic and unsaturated compounds. The alpha,beta-unsaturated aldehyde functionality can sometimes lead to adsorption issues or degradation in the GC inlet or on the column. Therefore, optimizing injector temperature to ensure complete vaporization without thermal degradation, and utilizing inert liners, are crucial steps. A typical temperature program might start at a lower temperature (e.g., 50°C) for a short period to elute volatile impurities, then ramp up at a controlled rate (e.g., 10-15°C/min) to a higher temperature to elute this compound and other less volatile components.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative separation strategy, particularly useful if the analyte is thermally labile or if the matrix is highly aqueous. Reversed-phase HPLC, utilizing C18 or phenyl-bonded stationary phases, is a common starting point. Method development involves optimizing the mobile phase composition, gradient profile, flow rate, and column temperature. A gradient elution using a mixture of water (often with a mobile phase modifier like formic acid or trifluoroacetic acid to improve peak shape and ionization for MS detection) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed. The conjugated double bond and carbonyl group in this compound provide a chromophore, allowing for detection using UV-Vis spectroscopy, typically in the range of 220-250 nm.

Mass Spectrometry (MS) Coupling

Coupling chromatographic separation with mass spectrometry provides powerful capabilities for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for analyzing volatile and semi-volatile organic compounds. Electron Ionization (EI) is the standard ionization method, producing characteristic fragmentation patterns that aid in compound identification. For trace analysis in complex mixtures, switching from full scan mode to Selected Ion Monitoring (SIM) is a critical optimization step. SIM allows the mass spectrometer to monitor only specific, characteristic ions of this compound (e.g., the molecular ion [M]+, or fragment ions resulting from the loss of the aldehyde group [M-CHO]+, or characteristic alkyl fragments), significantly enhancing sensitivity and selectivity while reducing matrix interference.

HPLC-Mass Spectrometry (HPLC-MS)

HPLC can be coupled with MS using interfaces like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These soft ionization techniques are suitable for compounds that may not readily ionize under EI conditions or are prone to thermal degradation. HPLC-MS offers high sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS) for even greater confidence in identification and quantification.

Sample Preparation and Derivatization

Effective sample preparation is paramount for successful analysis in complex matrices. Techniques such as Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) are employed to isolate, concentrate, and clean up the analyte from the sample matrix.

Derivatization is a common strategy to enhance the analytical performance of aldehydes. For GC-MS analysis, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more stable and volatile oxime derivative. This derivative typically exhibits improved chromatographic behavior (reduced adsorption) and enhanced detectability, particularly when using electron capture detection (ECD) or negative ion chemical ionization (NICI) MS, although EI-MS of the PFBHA oxime is also effective.

Method Optimization and Validation

The development process involves systematically optimizing various parameters to achieve the desired analytical performance.

Table 1: GC-MS Method Optimization Parameters for this compound

| Parameter | Initial Value | Optimized Value | Rationale for Optimization |

| Injector Temperature | 230 °C | 250 °C | Ensure complete vaporization, minimize adsorption |

| Oven Temperature Program | 50°C (2 min) -> 10°C/min -> 250°C (5 min) | 50°C (2 min) -> 12°C/min -> 260°C (7 min) | Improve separation of early/late eluting peaks, enhance resolution |

| Carrier Gas Flow (He) | 0.8 mL/min | 1.2 mL/min | Reduce analysis time, improve peak shape |

| MS Ionization Mode | EI | EI | Standard for GC-MS, good fragmentation |

| MS Detection Mode | Full Scan | SIM | Increase sensitivity and selectivity for target analyte |

| SIM Ions (m/z) | N/A | [M]+, [M-CHO]+, [C4H9]+ | Monitor characteristic fragments for identification and quantification |

Table 2: HPLC-UV Method Optimization Parameters for this compound

| Parameter | Initial Value | Optimized Value | Rationale for Optimization |

| Column | C18 (150x4.6 mm, 5 µm) | C18 (150x4.6 mm, 3 µm) | Improved peak shape and resolution |

| Mobile Phase A | Water (0.1% TFA) | Water (0.1% Formic Acid) | Optimize ionization for MS, improve peak shape |

| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic modifier |

| Gradient Profile | 40-90% B in 20 min | 45-95% B in 18 min | Optimize separation of matrix components and analyte |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | Reduce analysis time, maintain efficiency |

| Column Temperature | 25 °C | 30 °C | Improve peak shape and reduce viscosity |

| UV Detection Wavelength | 230 nm | 238 nm | Maximize sensitivity for the conjugated system |

Following optimization, the developed method must be validated to ensure its reliability. Key validation parameters include linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy (often assessed as percent recovery in spiked samples), precision (repeatability and intermediate precision, expressed as percent relative standard deviation, %RSD), and robustness (the ability of the method to remain unaffected by small, deliberate variations in method parameters).

Table 3: Method Validation Results for this compound in a Simulated Complex Matrix (GC-MS SIM)

| Parameter | Result | Acceptance Criteria | Notes |

| Linearity (Concentration Range) | 1-100 ng/mL | N/A | Determined by injecting standards |

| Correlation Coefficient (R²) | 0.998 | ≥ 0.990 | Excellent linearity |

| Limit of Detection (LOD) | 0.3 ng/mL | ≤ 1 ng/mL | Based on S/N = 3 |

| Limit of Quantification (LOQ) | 1.0 ng/mL | ≤ 3 ng/mL | Based on S/N = 10 |

| Accuracy (% Recovery) | 95.2% (n=5) | 80-120% | Spiked at 20 ng/mL in matrix |

| Precision (%RSD) | 7.8% (n=5) | ≤ 15% | Repeatability of measurements at 20 ng/mL |

| Matrix Effect | -5% signal suppression | ± 20% | Determined by comparing response in matrix vs. pure solvent |

Robust method development, incorporating careful optimization of separation, detection, and sample preparation, followed by thorough validation, is essential for the reliable analysis of this compound in diverse and complex sample matrices.

Computational and Theoretical Investigations of 2 Butyloct 2 Enal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of molecules like 2-Butyloct-2-enal (B227514). Studies on similar α,β-unsaturated aldehydes (enals) utilize methods such as B3LYP and M06 with basis sets like 6-311+G** for detailed analysis researchgate.net. These calculations provide insights into electron distribution, including charge distribution and the polarization of the carbon-carbon double bond. Such analyses are crucial for forecasting the direction of polar addition reactions, as the polarization of the double bond, influenced by substituents, can dictate the molecule's susceptibility to nucleophilic or electrophilic attack researchgate.net.

Furthermore, computational investigations leverage frontier molecular orbital (HOMO and LUMO) energies and other descriptors, such as electrophilic indices, to quantify a molecule's electronic properties and reactivity ljmu.ac.uk. The energy levels of these orbitals, along with natural bond orbital (NBO) analysis, help in understanding donor and acceptor effects of substituents and predicting the molecule's behavior in chemical reactions researchgate.net. For instance, studies on related enals demonstrate that reactivity in addition reactions is a complex interplay of electronic interactions and steric factors, which can be effectively modeled computationally researchgate.net. DFT calculations are also applied to related compounds in atmospheric chemistry to analyze absorption spectra, indicating their broad utility in predicting molecular properties copernicus.org.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential theoretical tools for characterizing the three-dimensional structure and energy landscape of chemical compounds. These techniques aim to identify the most stable conformers of a molecule and map their potential energy profiles as a function of torsion angles. Such analyses are critical for understanding how a molecule's shape, influenced by steric effects and internal rotations, impacts its physical and chemical properties wolfram.com.

While specific detailed conformational studies on this compound are not extensively detailed in the provided literature, three-dimensional (3D) structural information and conformers are accessible through chemical databases like PubChem nih.gov. This availability provides a foundation for performing molecular modeling studies to explore the various spatial arrangements the molecule can adopt and their associated energies.

Prediction of Spectroscopic Parameters

Computational methods play a significant role in predicting and interpreting spectroscopic data, aiding in the identification and characterization of chemical compounds. For this compound, theoretical investigations can predict parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, and Mass Spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns nih.govbenchchem.com.

The predicted fragmentation patterns in mass spectrometry are valuable for analytical identification, aiming to match experimental spectra benchchem.com. Theoretical studies can also predict characteristic absorption bands for functional groups in Infrared (IR) spectroscopy, providing insights into the molecular vibrations vulcanchem.com. While experimental spectroscopic data, including EI mass spectra, are available and show distinct fragmentation patterns for this compound, computational predictions serve to validate these findings and elucidate the underlying structural features responsible for the observed spectra benchchem.commdpi.com.

Mechanistic Investigations of Chemical Reactions via Computational Approaches

Computational approaches, prominently featuring Density Functional Theory (DFT), are indispensable for elucidating the mechanisms of chemical reactions involving compounds like this compound. These investigations typically involve calculating activation energies, identifying transition states, and mapping out reaction pathways to understand how reactions proceed at a molecular level researchgate.netwhiterose.ac.uk.

For instance, computational studies can detail mechanisms of polar addition reactions, such as Markovnikov and Michael additions, by analyzing the activation energies associated with these processes researchgate.net. Furthermore, computational methods are employed to model complex reaction pathways, such as those occurring during lipid oxidation, where this compound can act as a precursor. These studies help in understanding the formation of products like methyl ketones by simulating reaction sequences and predicting rate coefficients mdpi.comresearchgate.net. By calculating the energy barriers for different steps in a reaction, computational chemistry provides critical insights into the kinetics and thermodynamics of these transformations.

Applications of 2 Butyloct 2 Enal As a Chemical Building Block

Synthetic Intermediate for Complex Organic Molecules

The inherent reactivity of the α,β-unsaturated aldehyde functional group makes 2-Butyloct-2-enal (B227514) a versatile intermediate in organic synthesis. Its structure allows for participation in several key chemical transformations, enabling the construction of more complex molecular architectures.

Oxidation: this compound can be oxidized to yield corresponding carboxylic acids or ketones, depending on the specific oxidizing agents and reaction conditions employed benchchem.comsmolecule.com.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride benchchem.com.

Nucleophilic Addition and Substitution: The conjugated system of the enal moiety is susceptible to nucleophilic attack, facilitating addition reactions. Furthermore, the aldehyde group itself can undergo substitution reactions, allowing for the introduction of diverse functional groups benchchem.com.

Reactions with Amines: In the presence of primary amines, this compound can form Schiff bases, which can serve as intermediates for further synthetic elaborations smolecule.com.

These versatile reaction pathways position this compound as a useful precursor in the synthesis of various organic compounds, including those utilized in the flavor and fragrance industries, and potentially in the development of pharmaceuticals benchchem.comsmolecule.comsmolecule.com.

Precursor in Polymer Chemistry and Materials Science

While the primary documented applications of this compound are not extensively in polymer chemistry, its chemical structure suggests potential roles. The α,β-unsaturated aldehyde functionality is a reactive moiety that can, in principle, participate in polymerization processes or serve as a functional group for material modification. However, direct research findings detailing its specific use as a precursor in the synthesis of polymers or advanced materials are not prominently featured in the available literature. Further investigation into its copolymerization capabilities or its incorporation into polymer backbones or side chains would be necessary to fully delineate its utility in this field.

Role in Chemical Signaling and Ecological Interactions

This compound has been identified as a volatile organic compound (VOC) in various biological contexts, contributing to olfactory communication. It has been detected in the whole-body odor of species such as the zebra finch, indicating its involvement in olfactory signaling within ecological systems benchchem.com. Furthermore, research suggests that the stereoisomeric configuration of this compound influences its biological activity, notably its role as an insect defensive pheromone benchchem.com. This highlights its potential as a semiochemical, a substance that mediates interactions between organisms, influencing behavior or physiology. While other related aldehydes like 2-methylbut-2-enal have been identified as maternal pheromones in mammals, the specific role of this compound in inter-species or intra-species signaling within ecological interactions is an area of active interest rsc.orgttu.edu.

Contribution to Chemical Transformations in Food Systems

In food chemistry, this compound plays a significant role, particularly in the context of lipid oxidation and flavor development. It acts as a critical intermediate in pathways that lead to the formation of aroma-active compounds, most notably methyl ketones such as hexan-2-one benchchem.combenchchem.commdpi.comresearchgate.net. This compound is often generated through the aldol (B89426) condensation of hexanal (B45976), a common marker of lipid oxidation, frequently catalyzed by amino compounds like phosphatidylethanolamine (B1630911) (PE) benchchem.commdpi.comresearchgate.net.

The formation of methyl ketones from aldehydes like hexanal and this compound is influenced by the presence of amino compounds, which can promote these transformations during thermal processing mdpi.comresearchgate.net. For instance, PE has been shown to catalyze the aldol condensation of hexanal, leading to the formation of this compound, which subsequently contributes to hexan-2-one production mdpi.com. The position of the double bond in precursor compounds like oct-2-enal and this compound dictates the chain length of the resulting methyl ketones mdpi.comresearchgate.net.

Sensory analysis has attributed specific attributes to this compound, describing its aroma as meaty, savory, or possessing grassy and fruity notes researchgate.net. Its presence has been confirmed in various food matrices, including stewed pork and rice, and it can form during the storage of food products under elevated temperatures, mimicking cooking processes benchchem.comresearchgate.net.

The influence of amino compounds on the formation of methyl ketones from aldehydes is a key aspect of its contribution to food chemistry. The table below illustrates the differential effects of phosphatidylethanolamine (PE) and gamma-aminobutyric acid (GABA) on the conversion of hexanal and this compound into hexan-2-one and hexanal.

Environmental Fate and Transformations of 2 Butyloct 2 Enal

Degradation Pathways in Abiotic Environmental Matrices

2-Butyloct-2-enal (B227514) is expected to undergo degradation in various environmental compartments through several abiotic processes, primarily atmospheric oxidation and, to a lesser extent, hydrolysis.

Atmospheric Oxidation: In the atmosphere, this compound is susceptible to oxidation by hydroxyl (OH) radicals, which are the primary atmospheric oxidants for most volatile organic compounds (VOCs). jst.go.jp A calculated OH radical reaction rate constant for (Z)-2-butyloct-2-enal is approximately 5.56 x 10⁻¹¹ cm³/molecule-sec. nih.gov This suggests a moderate atmospheric lifetime, likely on the order of days, similar to other reactive VOCs. jst.go.jp The α,β-unsaturated structure also implies reactivity with ozone (O₃), rsc.org although specific rate constants for this compound are not detailed. Photolysis is another potential atmospheric degradation pathway for VOCs, but specific photolytic data for this compound is not available in the literature.

Hydrolysis: In aqueous environments, aldehydes, particularly α,β-unsaturated aldehydes like acrolein, can undergo hydration, a reversible reaction with water that forms a less reactive hydrated species (e.g., 3-hydroxypropanal (B37111) from acrolein). nih.gov While specific hydrolysis rate constants for this compound are not provided, this reaction is a known abiotic transformation pathway for such compounds in water. nih.gov The presence of acidic or basic conditions can influence the rate of hydrolysis. nih.gov

Biodegradation: Information on the specific biodegradation pathways and rates of this compound in soil and water is limited. Generally, aldehydes are considered biodegradable, with unsaturated aldehydes often exhibiting higher reactivity than their saturated counterparts. nih.govacs.orguomustansiriyah.edu.iq Factors influencing biodegradation rates include the presence of suitable microbial populations, oxygen availability (aerobic conditions are generally faster than anaerobic), pH, temperature, and nutrient availability. uomustansiriyah.edu.iqk-state.edu Sorption to soil particles can reduce the bioavailability of compounds like aldehydes, thereby slowing down biodegradation. aimspress.com

Reactivity Under Simulated Environmental Stressors

The inherent reactivity of the α,β-unsaturated aldehyde functional group makes this compound susceptible to various chemical transformations.

Oxidation: The aldehyde group is prone to oxidation, potentially forming corresponding carboxylic acids. benchchem.com In the presence of atmospheric oxidants like OH radicals and ozone, it is expected to undergo oxidation reactions. nih.govrsc.org The α,β-unsaturation also contributes to its reactivity with nucleophiles via Michael addition. nih.govnih.gov

Reactions with Other Environmental Agents: While not a direct environmental stressor, the reactivity of α,β-unsaturated aldehydes with elemental iron has been noted, leading to reduction to more biodegradable saturated aldehydes like propionaldehyde. nih.gov This suggests potential chemical transformation under specific remediation contexts.

Analytical Methodologies for Environmental Monitoring

The analysis of aldehydes in environmental samples typically involves separation techniques, often preceded by a derivatization step to enhance detectability and stability. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary analytical tool.

Air Samples: For ambient air, techniques like thermal desorption (TD)-GC-MS are highly suitable for sensitive detection of VOCs, including aldehydes, due to their ability to analyze dilute air streams. sigmaaldrich.comresearchgate.net Solid-phase microextraction (SPME) coupled with GC-MS (HS-SPME-GC-MS) is also widely employed. jst.go.jpsigmaaldrich.comresearchgate.netsci-hub.se Derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) is common prior to GC or HPLC analysis, respectively, to improve sensitivity and chromatographic separation. jst.go.jpsigmaaldrich.comresearchgate.netsciendo.com Sorbent tubes (e.g., Tenax® TA, activated charcoal) are frequently used for sample collection. sigmaaldrich.comresearchgate.net NIST libraries are utilized for compound identification. sigmaaldrich.comresearchgate.netresearchgate.net Kovats Retention Indices (RI) are also available for aldehydes. uomustansiriyah.edu.iqresearchgate.net

Water Samples: Aldehydes in water can be analyzed using HS-SPME-GC-MS, often with on-fiber derivatization. jst.go.jpresearchgate.netuwaterloo.cago-jsb.co.uk Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC/MS/MS) is also utilized, frequently employing DNPH derivatization. jst.go.jpresearchgate.netsciendo.comnih.gov General methods like purge and trap or solvent extraction followed by GC analysis are also applicable for related compounds. sciendo.com However, specific methods optimized for this compound in water are not explicitly detailed.

Soil Samples: Analysis of organic contaminants in soil typically involves extraction using methods like USEPA Methods 3540, 3541, 3545, or 3546, followed by GC analysis (often GC/ECD or GC/MS). nih.gov Sorption to soil organic matter can reduce the bioavailability and biodegradation of aldehydes. aimspress.com Specific methods optimized for this compound in soil are not explicitly found.

Data Tables

To summarize the available information, the following data tables have been compiled:

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-2-butyloct-2-enal | sigmaaldrich.comuwaterloo.ca |

| CAS Number | 13019-16-4 | benchchem.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₂₂O | benchchem.comsigmaaldrich.com |

| Molecular Weight | 182.30 g/mol | benchchem.comsigmaaldrich.com |

| Boiling Point | 263 °C | benchchem.comsigmaaldrich.com |

| LogP (Octanol/Water) | 4.756 (estimated) | nih.govk-state.edu |

| OH Radical Reaction Rate | 5.56 x 10⁻¹¹ cm³/molecule-sec (calculated for Z-isomer) | nih.gov |

| Storage Recommendation | -20°C under inert atmosphere (e.g., nitrogen) to prevent degradation | benchchem.comsigmaaldrich.com |

Table 2: Analytical Techniques for Aldehydes in Environmental Matrices

Future Directions and Emerging Research Avenues for 2 Butyloct 2 Enal

Development of Novel and Sustainable Synthetic Strategies

The synthesis of 2-Butyloct-2-enal (B227514) is predominantly achieved through aldol (B89426) condensation reactions, often involving the self-condensation of hexanal (B45976) or the cross-condensation of butanal and octanal (B89490) benchchem.comsmolecule.comtudelft.nl. While established base-catalyzed methods (e.g., using NaOH, KOH, or Ba(OH)₂) are effective, future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes.

Emerging strategies include:

Heterogeneous Catalysis: The use of solid base catalysts, such as magnesium oxide, potassium carbonate supported on alumina, and alkali-metal-loaded silicas or zeolites, represents a significant step towards greener synthesis. These heterogeneous systems offer advantages like easier separation, recyclability, and reduced waste generation compared to homogeneous catalysts researchgate.netacs.orgrsc.orgresearchgate.net.

Biocatalysis and Enzymatic Methods: Leveraging enzymes or whole-cell biocatalysts for aldol condensation or related transformations is a promising area. Research into enzymatic catalysis for hexanal self-condensation and the general trend towards biocatalysis for asymmetric synthesis highlight the potential for highly selective and mild production routes for this compound tudelft.nlresearchgate.netacs.orgnih.govucl.ac.ukd-nb.inforsc.org.

Green Solvents and Reaction Media: Exploring reactions in aqueous media or solvent-free conditions, as seen in some Baylis-Hillman reaction applications for related compounds, aligns with green chemistry principles nih.govacs.org. The use of amino acids like lysine (B10760008) as catalysts for aldol condensation also points towards bio-based catalytic approaches nih.gov.

Catalytic Oxidation: The oxidation of the corresponding allylic alcohol, 2-Butyloct-2-enol, has been identified as a route that can yield high-purity this compound benchchem.com.

Table 8.1.1: Comparative Catalytic Strategies for α,β-Unsaturated Aldehyde Synthesis

| Catalytic System | Reaction Type | Sustainability Aspect | Key Reagents/Conditions | Reference(s) |

| Homogeneous Base (NaOH, KOH) | Aldol Condensation | Traditional, but can generate waste salts | NaOH/KOH, alcohol/ether solvents | benchchem.comsmolecule.com |

| Heterogeneous Bases (MgO, K₂CO₃/Al₂O₃) | Aldol Condensation | Recyclable, reduced waste, easier separation | Solid bases on supports, various solvents | researchgate.netacs.orgrsc.org |

| Enzymes (e.g., Lysine, PE, GABA) | Aldol Condensation | Mild conditions, high selectivity, bio-based | Amino acids, enzymes, aqueous media | nih.govmdpi.com |

| Baylis-Hillman Catalysts (DABCO) | C-C bond formation | Versatile for related structures, potential for aqueous | DABCO, various solvents | acs.orgmedchemexpress.com |

| Metal Catalysts (e.g., Pd, Pt) | Hydrogenation/Oxidation | Can offer high selectivity, but metal residues concern | Supported metals, H₂, oxidants | benchchem.comnih.gov |

Exploration of Underexplored Reactivity and Catalytic Pathways

Beyond its role as a flavor compound and synthetic intermediate, this compound exhibits reactivity that warrants deeper investigation. Its α,β-unsaturated aldehyde structure makes it susceptible to various transformations, including oxidation, reduction, and nucleophilic additions.

Key areas for future exploration include:

Role in Methyl Ketone Formation: this compound serves as a precursor in the formation of methyl ketones, such as hexan-2-one, particularly in the presence of amino compounds like phosphatidylethanolamine (B1630911) (PE) and γ-aminobutyric acid (GABA) under elevated temperatures. This reaction pathway is significant in lipid oxidation and food chemistry, highlighting this compound's role as a reactive intermediate mdpi.comresearchgate.netepo.orgresearchgate.net. Further research could elucidate the precise catalytic mechanisms and optimize these transformations.

Biological Activities and Mechanisms: The compound's potential antimicrobial and antifungal properties, along with its identification as a volatile organic compound (VOC) involved in olfactory signaling (e.g., in zebra finches), suggest avenues for exploring its biochemical interactions. Understanding its mechanism of action at a molecular level could lead to novel applications in drug discovery or biochemical probes benchchem.comsmolecule.combenchchem.com.

Synthetic Synthon Potential: While used as an intermediate, its full potential as a versatile building block for complex organic molecules, including pharmaceuticals and advanced materials, remains largely underexplored. Its reactivity can be harnessed in various C-C bond-forming reactions and cycloadditions smolecule.combenchchem.com.

Table 8.2.1: Key Reactivity and Transformations of this compound

| Reaction Type | Typical Reagents/Conditions | Products/Outcomes | Underexplored Aspect/Application | Reference(s) |

| Aldol Condensation | Amino compounds (PE, GABA) + Heat | Methyl ketones (e.g., hexan-2-one), degradation products | Catalytic role of amino compounds, mechanism of methyl ketone formation, role in lipid oxidation | mdpi.comresearchgate.netepo.orgresearchgate.net |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, ketones | Selective oxidation to specific functional groups | smolecule.combenchchem.com |

| Reduction | NaBH₄, LiAlH₄ | Alcohols | Stereoselective reduction pathways | smolecule.combenchchem.com |

| Nucleophilic Addition | Amines (forming Schiff bases) | Schiff bases, various derivatives | Potential for derivatization in drug design or as biochemical probes | benchchem.com |

| Biological Interaction | Cellular environments | Antimicrobial, antifungal effects, olfactory signaling | Elucidating molecular targets, therapeutic potential, ecological roles | benchchem.comsmolecule.combenchchem.com |

Advanced Spectroscopic and Analytical Tools for In Situ Reaction Monitoring

Accurate characterization and monitoring of this compound and its transformations are crucial for research reproducibility and mechanistic understanding. While standard techniques are well-established, advanced applications for in situ monitoring are an area of growing importance.

Current and emerging analytical strategies include:

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, including the identification of alkene and aldehyde protons benchchem.comsmolecule.com. Infrared (IR) spectroscopy can aid in differentiating stereoisomers by analyzing C=O and C=C stretching frequencies benchchem.com.

Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for verifying molecular weight, purity, and identifying degradation products benchchem.comsmolecule.com. High-resolution MS is valuable for byproduct analysis benchchem.com. Chiral chromatography is employed for enantiomeric resolution, crucial for stereoselective studies benchchem.com. Headspace GC-MS (HS-GC-MS) is particularly important for analyzing volatile compounds in complex matrices like food or environmental samples mdpi.comresearchgate.net.

In Situ Reaction Monitoring: While specific in situ protocols for this compound are still developing, the application of real-time monitoring techniques like flow NMR, coupled GC-MS, or other hyphenated spectroscopic methods can provide critical insights into reaction kinetics, intermediate formation, and product distribution during its synthesis or subsequent transformations nih.gov.

Table 8.3.1: Spectroscopic and Chromatographic Tools for this compound Analysis

| Technique | Primary Application | Advanced Application/Future Direction | Information Gained | Reference(s) |

| ¹H NMR | Structural confirmation, proton environments | In situ monitoring of reaction progress, identifying intermediates | Chemical shifts, coupling constants, presence of aldehyde and olefinic protons | benchchem.comsmolecule.com |

| ¹³C NMR | Carbon skeleton confirmation | In situ monitoring of carbon transformations | Chemical shifts of carbonyl, olefinic, and aliphatic carbons | benchchem.comsmolecule.com |

| GC-MS | Purity assessment, molecular weight, fragmentation | Real-time monitoring of reaction mixtures, identifying trace byproducts and degradation products, isomer separation (with appropriate columns) | Retention time, mass spectra for identification, peak area for quantification | benchchem.comsmolecule.comnih.gov |

| IR Spectroscopy | Functional group identification | Differentiating E/Z isomers (via C=O and C=C stretching frequencies) | Characteristic absorption bands for C=O, C=C, C-H | benchchem.com |

| Chiral Chromatography | Separation of enantiomers/diastereomers | Analyzing stereoisomeric purity, developing stereoselective syntheses | Separation of E/Z isomers, enantiomeric excess (ee) | benchchem.com |

| HS-GC-MS | Analysis of volatile compounds in complex matrices | Quantifying this compound in food, biological, or environmental samples; monitoring its formation during complex reactions | Volatile profiles, quantitative analysis of trace amounts | mdpi.comresearchgate.net |

Integrated Computational and Experimental Approaches for Discovery in Chemical Transformations

The synergy between computational chemistry and experimental studies is vital for understanding complex reaction mechanisms, predicting reactivity, and guiding the discovery of new chemical transformations involving this compound.

Key areas for integration include:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are instrumental in elucidating reaction mechanisms, such as those involved in aldol condensations, methyl ketone formation, or catalytic processes. DFT can predict transition states, activation energies, and reaction pathways, providing a deeper understanding that complements experimental kinetic data benchchem.comresearchgate.netrsc.orgresearchgate.net.

Predictive Modeling and Structure-Activity Relationships: Computational modeling can predict the reactivity of this compound under various conditions and help establish structure-activity relationships, particularly in catalytic applications. This predictive power can guide the design of new catalysts or reaction conditions for targeted transformations benchchem.comresearchgate.net.

NMR and Spectroscopic Interpretation: DFT calculations are used to predict NMR chemical shifts, aiding in the assignment and confirmation of experimental spectroscopic data, especially for complex molecules or reaction intermediates benchchem.com.

Validation of Computational Models: Experimental data serves as the crucial validation for computational predictions. By comparing calculated energies and geometries with experimental observations (e.g., reaction rates, product distributions), the accuracy and applicability of computational models can be assessed and refined researchgate.netrsc.org.

Table 8.4.1: Integrated Computational and Experimental Approaches for this compound Research

| Computational Method | Experimental Counterpart | Insights Gained | Application Area | Reference(s) |

| DFT Calculations | NMR Spectroscopy | Prediction of NMR chemical shifts, aiding in structural assignment and mechanistic interpretation | Structural elucidation, reaction intermediate identification | benchchem.com |

| DFT Calculations | Reaction Kinetics/Thermodynamics | Elucidation of reaction mechanisms, transition state geometries, activation energies, and thermodynamic parameters | Understanding reaction pathways, optimizing reaction conditions, predicting selectivity | researchgate.netrsc.orgresearchgate.net |

| DFT Calculations | Structure-Activity Relationships (Catalysis) | Predicting catalyst performance, understanding substrate-catalyst interactions | Designing novel catalysts for synthesis or transformations of this compound | researchgate.net |

| Computational Modeling | Synthetic Strategy Design | Predicting reactivity, identifying potential synthetic routes, screening for novel transformations | Discovery of new synthetic pathways and applications | benchchem.com |

| Molecular Dynamics | Spectroscopic/Analytical Data | Simulating molecular behavior under reaction conditions, providing context for experimental observations | Understanding reaction dynamics, solvent effects, and molecular interactions | sciforum.netrsc.org |

Compound Name Table

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (E)-2-butyloct-2-enal | 13019-16-4 | C₁₂H₂₂O | 182.30 |

| Hexanal | Hexanal | 66-18-2 | C₆H₁₂O | 100.16 |

| Octanal | Octanal | 111-86-4 | C₈H₁₆O | 128.21 |

| Butanal | Butanal | 123-72-8 | C₄H₈O | 72.11 |

| Hexan-2-one | Hexan-2-one | 110-43-0 | C₆H₁₂O | 100.16 |

| 2-Butyloct-2-enol | 2-Butyloct-2-enol | N/A | C₁₂H₂₄O | 184.32 |

| Deca-2,4-dienal | Deca-2,4-dienal | 25415-73-0 | C₁₀H₁₆O | 152.23 |

| Oct-2-enal | Oct-2-enal | 6763-34-4 | C₈H₁₄O | 126.20 |

| 3-Methylbut-2-enal | 3-Methylbut-2-enal | 1115-11-3 | C₅H₈O | 84.12 |

| 2-Octenal | (E/Z)-Oct-2-enal | 4552-28-7 | C₈H₁₄O | 126.20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.